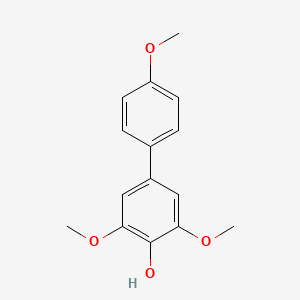
(1,1'-Biphenyl)-4-ol, 3,4',5-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is an organic compound with the molecular formula C15H16O3 It is a derivative of biphenyl, where the biphenyl core is substituted with hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Hydroxylation: The hydroxyl group at the 4 position is introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and hydroxylation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with different functional groups replacing the methoxy or hydroxyl groups.
Scientific Research Applications
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4-ol, 3,4’,5-trihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
(1,1’-Biphenyl)-4-ol, 3,4’,5-trimethoxy- is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
54961-04-5 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(4-methoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O4/c1-17-12-6-4-10(5-7-12)11-8-13(18-2)15(16)14(9-11)19-3/h4-9,16H,1-3H3 |
InChI Key |
MKDRXVRMAGKWEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















